molecular formula C9H13N3O4 B5198309 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide

8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide

Cat. No. B5198309
M. Wt: 227.22 g/mol
InChI Key: VHHYIVAIZVRWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of the indole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cyclic guanosine monophosphate (cGMP). This results in an increase in cGMP levels, which has been associated with the neuroprotective and anti-cancer effects of this compound.
Biochemical and Physiological Effects:
8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide has been found to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have vasodilatory effects, which can be useful in the treatment of various cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide in lab experiments is its potential neuroprotective and anti-cancer properties. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are many future directions for the use of 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide. One direction is to further investigate its neuroprotective and anti-cancer properties and to optimize its use in the treatment of neurodegenerative diseases and cancer. Another direction is to study its vasodilatory effects and potential use in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide has been achieved using various methods. One such method involves the reaction of 3-nitroindole with ethyl glyoxylate in the presence of sodium methoxide. Another method involves the reaction of 3-nitroindole with ethyl oxalate in the presence of sodium methoxide. Both methods result in the formation of the desired compound in good yields.

Scientific Research Applications

8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide has been the focus of scientific research due to its potential applications in various fields. One such field is neuroscience, where this compound has been found to have neuroprotective effects. It has also been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide has been studied for its potential anti-cancer properties.

properties

IUPAC Name

6-hydroxy-8-methyl-3-oxido-5,5a,7,8-tetrahydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-5-4-11(14)7-3-2-6-8(9(5,7)13)10-16-12(6)15/h5,7,13-14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHYIVAIZVRWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2C1(C3=NO[N+](=C3CC2)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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